Home > Products > Screening Compounds P80394 > Liarozole fumarate
Liarozole fumarate - 145858-52-2

Liarozole fumarate

Catalog Number: EVT-272813
CAS Number: 145858-52-2
Molecular Formula: C46H38Cl2N8O12
Molecular Weight: 965.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Overview

Liarozole fumarate, also known as R85246, is a synthetic compound characterized by its dual action as an aromatase inhibitor and a retinoic acid metabolism blocking agent. This compound is derived from imidazole and is primarily researched for its potential therapeutic applications in hormone-dependent cancers, particularly breast and prostate cancers. Liarozole fumarate inhibits the cytochrome P450 enzymes responsible for metabolizing retinoic acid, thereby increasing its plasma concentrations and enhancing its therapeutic effects .

Source and Classification

Liarozole fumarate was developed by Janssen Research Foundation and has been classified as a third-generation aromatase inhibitor. It functions by blocking the conversion of androgens to estrogens, which is crucial in the treatment of estrogen receptor-positive tumors. Additionally, it acts as a retinoic acid metabolism blocking agent, impacting the metabolism of retinoic acid through inhibition of specific cytochrome P450 enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of liarozole fumarate involves several chemical reactions that typically include the formation of imidazole derivatives. The process begins with the preparation of the imidazole core structure, followed by functionalization to introduce specific substituents that enhance its biological activity. The synthesis can be performed in a laboratory setting or on an industrial scale using optimized reaction conditions to maximize yield and purity .

Key steps in the synthesis may include:

  • Formation of Imidazole Ring: Utilizing precursors such as aldehydes and amines.
  • Functionalization: Introducing various side chains to enhance pharmacological properties.
  • Crystallization: Purifying the compound to achieve the fumarate salt form, which improves solubility.
Molecular Structure Analysis

Structure and Data

Liarozole fumarate has a complex molecular structure characterized by an imidazole ring attached to various functional groups. The molecular formula is C15H14N2O4C_{15}H_{14}N_2O_4, with a molecular weight of approximately 286.28 g/mol. The structural representation includes:

  • Imidazole Core: Central to its mechanism of action.
  • Fumarate Salt: Enhances solubility and bioavailability.

The three-dimensional structure allows for interactions with specific enzymes, particularly cytochrome P450s involved in retinoic acid metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Liarozole fumarate participates in several key chemical reactions:

  • Inhibition of Cytochrome P450 Enzymes: It selectively inhibits enzymes such as CYP26A1, which metabolize retinoic acid. This inhibition leads to increased levels of retinoic acid in tissues, enhancing its therapeutic effects against cancer .
  • Aromatase Inhibition: By blocking aromatase activity, liarozole fumarate reduces estrogen production from androgens, which is beneficial in treating estrogen-dependent tumors .

These reactions are crucial for understanding how liarozole fumarate exerts its pharmacological effects.

Mechanism of Action

Process and Data

Liarozole fumarate operates through multiple mechanisms:

  1. Aromatase Inhibition: It binds to aromatase enzymes, preventing the conversion of testosterone and androstenedione into estrogens. This action decreases estrogen levels in patients with hormone-sensitive cancers.
  2. Retinoic Acid Metabolism Blocking: By inhibiting cytochrome P450 enzymes responsible for retinoic acid degradation, liarozole increases retinoic acid levels, promoting differentiation and apoptosis in cancer cells .

This dual mechanism supports its use in combination therapies for enhanced efficacy against various cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Liarozole fumarate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under standard laboratory conditions but should be protected from light due to potential degradation.

Relevant data includes melting point ranges and pH stability profiles that guide formulation development for clinical applications .

Applications

Scientific Uses

Liarozole fumarate has been explored for various scientific applications:

  • Cancer Therapy: Primarily investigated for its role in treating breast and prostate cancers due to its ability to modulate estrogen levels and enhance retinoic acid signaling.
  • Combination Therapies: Shows promise when used alongside other therapeutic agents like tamoxifen or vitamin D derivatives, improving treatment outcomes through synergistic effects on cancer cell growth inhibition .
  • Research Tool: Utilized in studies investigating metabolic pathways involving retinoic acid and estrogen synthesis.

The ongoing research into liarozole fumarate continues to uncover its potential benefits in oncology, particularly in hormone-sensitive malignancies.

Introduction to Liarozole Fumarate in Oncological and Dermatological Research

Historical Development and Rationale for Dual-Action Pharmacological Targeting

The rational design of liarozole fumarate stemmed from two converging lines of investigation: First, the clinical limitations of exogenous retinoid therapy, where rapid metabolic inactivation via cytochrome P450 (CYP)-dependent enzymes (particularly CYP26A1) led to diminished efficacy and acquired resistance in cancers. Second, the established role of estrogen and androgen synthesis in hormone-sensitive malignancies. Researchers recognized that inhibiting retinoic acid (RA) catabolism could amplify endogenous retinoid signaling without the toxicity burdens of high-dose retinoid administration, while simultaneous suppression of aromatase (CYP19) and testicular androgen synthesis (via 17,20-lyase inhibition) offered complementary antitumor mechanisms [1] [6].

Liarozole’s molecular architecture as an imidazole derivative was strategically chosen for its affinity toward cytochrome P450 enzymes. Mechanistically, it achieves dual targeting through:

  • Retinoic Acid Metabolism Blockade: Liarozole potently inhibits retinoic acid 4-hydroxylase (CYP26), the enzyme responsible for the first oxidative step in all-trans-retinoic acid (ATRA) catabolism. This inhibition elevates endogenous levels of ATRA and its active metabolites, such as 4-keto-all-trans-retinoic acid (4-keto-RA), by preventing their conversion to inactive hydroxylated derivatives. In vitro studies demonstrated liarozole’s efficacy in suppressing hepatic microsomal metabolism of 4-keto-RA (IC50 = 1.3 µM), while in vivo studies in rats showed a 71% prolongation of 4-keto-RA plasma half-life (from 7 to 12 minutes) [2].
  • Estrogen/Androgen Synthesis Inhibition: Liarozole functions as a potent aromatase inhibitor, reducing the conversion of androgens to estrogens. Additionally, it inhibits 17,20-lyase, a key enzyme in testicular androgen synthesis. Initial concerns about testosterone suppression were mitigated by findings that while single doses reduced testosterone, multiple doses allowed normalization via pituitary feedback mechanisms, suggesting a self-regulating hormonal effect [1] [6].

Table 1: Molecular Targets and Biochemical Effects of Liarozole Fumarate

Targeted PathwayPrimary Molecular Target(s)Key Biochemical EffectMeasurable Outcome
Retinoid MetabolismCYP26 (4-hydroxylase)Inhibition of ATRA and 4-keto-RA catabolism71% ↑ in plasma half-life of 4-keto-RA; 47-70-fold ↑ in ATRA-mediated growth inhibition in cancer cells [2] [4]
Sex Steroid SynthesisAromatase (CYP19), 17,20-lyaseSuppression of estrogen and testicular androgen synthesis↓ Estradiol to undetectable levels (<9.2 pM; p=0.0005); ↓ Estrone (<9.2 pM; p=0.0001) in breast cancer patients [6]

The antitumor potential of this dual mechanism was validated in early preclinical models. Liarozole demonstrated significant tumor reduction in both androgen-dependent and androgen-independent Dunning R3327 prostatic adenocarcinomas in rats. Furthermore, it exhibited chemopreventive activity, suggesting applicability beyond therapeutic settings [1]. In breast cancer models, liarozole’s RAMBA activity synergized with its aromatase inhibition, leading to sustained antitumor effects even in heavily pretreated estrogen receptor (ER)-positive disease [3] [6].

Therapeutic Relevance in Retinoid-Dependent and Estrogen-Sensitive Pathologies

Retinoid-Dependent Pathologies

Liarozole’s capacity to elevate endogenous retinoids has shown significant promise in malignancies dependent on retinoid signaling pathways. Prostate cancer represents a prime example, where retinoid deficiency is implicated in pathogenesis. Liarozole’s RAMBA activity restores physiological retinoid signaling, inducing differentiation, cell cycle arrest, and apoptosis in malignant cells [1] [4].

  • Prostate Cancer Mechanisms: In LNCaP human prostate cancer cells—which exhibit enhanced ATRA catabolism—liarozole and novel RAMBAs (e.g., VN/66-1, VN/69-1) strongly inhibit CYP26 (IC50 values 62.5–90.0 nM). This blockade increases intracellular ATRA concentrations, leading to:
  • 47-70-fold enhancement of ATRA-mediated antiproliferative activity
  • Cell cycle arrest (G1 phase accumulation)
  • Induction of apoptosis via modulation of Bcl-2 family proteins (↑ Bad expression; ↓ Bcl-2 expression)
  • In vivo studies using LNCaP xenografts in SCID mice demonstrated 44–47% tumor growth inhibition with specific RAMBAs, validating the retinoid-dependent mechanism [4].

  • Beyond Direct Antiproliferative Effects: Liarozole also demonstrates chemopreventive potential by restoring retinoid homeostasis in premalignant or early-stage lesions. Its ability to sustain physiological retinoid levels, rather than inducing supraphysiological peaks, may offer a superior toxicity profile compared to synthetic retinoids [1].

Estrogen-Sensitive Pathologies

In estrogen receptor-positive (ER+) breast cancer, liarozole leverages both its RAMBA and aromatase inhibitory properties to exert antitumor effects. Clinical studies confirm activity even in patients refractory to multiple prior hormonal therapies [3] [6].

  • Monotherapy Activity: A phase II trial in postmenopausal women with advanced ER+ breast cancer (heavily pretreated with ≥2 prior hormonal therapies) reported a 16% partial response rate and 28% disease stabilization rate with liarozole monotherapy. This clinical benefit correlated with profound suppression of circulating estrogens—estradiol and estrone levels fell to undetectable limits (<9.2 pM) within one month of treatment (p = 0.0005 and p = 0.0001, respectively) [6].

  • Synergy with Antiestrogens: Preclinical models reveal compelling synergies between liarozole and antiestrogens like tamoxifen:

  • In N-methyl-N-nitrosourea (MNU)-induced mammary carcinomas (ER+), liarozole (80 mg/kg) showed marked antitumor effects comparable to tamoxifen. Combining both agents did not antagonize tumor control.
  • Crucially, liarozole counteracted tamoxifen’s uterotrophic effects—a significant clinical advantage. In ovariectomized immature rats, co-administration of liarozole with tamoxifen significantly reduced uterine weight (p < 0.01), epithelial lining cell height, and proliferation cell nuclear antigen (PCNA) indices compared to tamoxifen alone. This protective effect on endometrial tissue may mitigate the endometrial cancer risk associated with long-term tamoxifen use [3].

Table 2: Antitumor Efficacy of Liarozole in Key Malignancies

Cancer TypeModel SystemInterventionKey Efficacy EndpointReference
Prostate CancerLNCaP xenografts (SCID mice)VN/66-1 (Novel RAMBA)47% tumor growth inhibition [4]
Prostate CancerDunning R3327 rat modelLiarozole fumarateReduction in tumor size (androgen-dependent & independent) [1]
Breast CancerMNU-induced rat mammary carcinomaLiarozole (80 mg/kg)Tumor burden reduction comparable to tamoxifen [3]
Breast Cancer (Clinical)Phase II trial (Postmenopausal ER+ MBC)Liarozole monotherapy16% PR, 28% SD; estrogen suppression <9.2 pM [6]

The convergence of these two pharmacological actions—retinoid modulation and estrogen suppression—positions liarozole as a uniquely versatile agent. Its ability to simultaneously engage multiple cancer-relevant pathways offers a strategic alternative to monotherapeutic approaches, particularly in malignancies where crosstalk between retinoid and hormonal signaling drives pathogenesis. Further development of novel RAMBAs (e.g., VN/14-1, VN/50-1) builds upon liarozole’s foundational pharmacology, aiming to enhance potency and selectivity for CYP26 while minimizing off-target effects [4] [5].

Properties

CAS Number

145858-52-2

Product Name

Liarozole fumarate

IUPAC Name

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

Molecular Formula

C46H38Cl2N8O12

Molecular Weight

965.7 g/mol

InChI

InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

IDTXURCCJVODEQ-VQYXCCSOSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

liarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.